[4-(4-Methoxyphenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-(4-METHOXYPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-METHOXYPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler piperazine derivative with similar structural features.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxy group at a different position.
1-(4-Chlorophenyl)piperazine: A piperazine derivative with a chlorine substituent.
Uniqueness
1-(4-METHOXYPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its complex structure, which includes multiple functional groups and a piperazine ring
Properties
Molecular Formula |
C25H33N3O4S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C25H33N3O4S/c1-20-5-3-4-6-22(20)19-33(30,31)28-13-11-21(12-14-28)25(29)27-17-15-26(16-18-27)23-7-9-24(32-2)10-8-23/h3-10,21H,11-19H2,1-2H3 |
InChI Key |
PHZLTTXLESXGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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